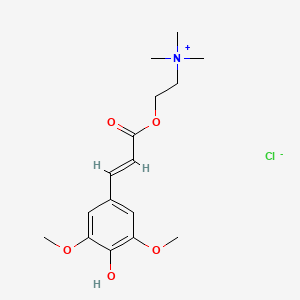
Sinapine Chloride
説明
Sinapine Chloride is a compound with the systematic name Choline, Chloride, 4-Hydroxy-3,5-Dimethoxycinnamate . It is a primary reference substance with assigned absolute purity .
Synthesis Analysis
Sinapine Chloride can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This synthetic process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride . A patent describes the preparation method of Sinapine Chloride using crucifer seeds and seed meals as raw materials .Molecular Structure Analysis
The molecular formula of Sinapine Chloride is C16H24ClNO5 . The molecular weight is 345.82 .Chemical Reactions Analysis
Sinapine esterase is an enzyme whose two substrates are sinapine and H2O, and whose two products are sinapic acid and choline . Sinapoylglucose—choline O-sinapoyltransferase is another enzyme whose two substrates are 1-O-sinapoyl-β-D-glucose and choline, whereas its two products are D-glucose and sinapine .Physical And Chemical Properties Analysis
Sinapine Chloride is a solid substance . Its CAS Number is 6484-80-6 .科学的研究の応用
Antioxidant Activity
Sinapine chloride exhibits significant antioxidant properties , which are crucial in protecting cells from oxidative stress caused by free radicals . This characteristic is beneficial in food science, where sinapine chloride can be used to preserve the nutritional quality and extend the shelf life of food products. Additionally, its antioxidant capacity has implications in pharmaceuticals, potentially aiding in the development of treatments for diseases associated with oxidative stress.
Antimicrobial Activity
Research has demonstrated sinapine chloride’s antimicrobial activity . This application is particularly relevant in the development of new antibiotics and sanitization agents. Its ability to inhibit microbial growth makes it a candidate for use in agricultural practices to protect crops from bacterial and fungal diseases.
Cardiovascular Health
Sinapine chloride has been linked to cardiovascular protective effects . It may play a role in preventing atherosclerosis by alleviating macrophage foaming—a process that contributes to the formation of arterial plaques . This suggests potential therapeutic applications for sinapine chloride in treating or preventing heart disease.
Anti-inflammatory Properties
The compound’s anti-inflammatory properties are also noteworthy . Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases. Sinapine chloride’s ability to reduce inflammation could be harnessed in medical research to develop treatments for inflammatory disorders.
Cancer Research
Sinapine chloride’s antitumor properties open avenues for cancer research . Its potential to inhibit cancer cell growth could be explored further to develop novel anticancer therapies. Understanding the mechanisms by which sinapine chloride affects tumor cells can provide insights into more effective and less toxic cancer treatments.
Lipid Metabolism
Lastly, sinapine chloride has been studied for its effects on lipid metabolism . It may influence the way the body processes and stores fats, which is significant in the context of obesity and metabolic syndrome. Research in this area could lead to new dietary supplements or medications that help manage lipid levels in the body.
作用機序
- Sinapine is a phenolic compound found in rapeseeds, accounting for up to 80% of the total phenolic content . Its primary targets include foam cells, which play a crucial role in atherosclerosis development.
- Resulting Changes : These actions inhibit cholesterol uptake, promote cholesterol efflux, and shift macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotypes .
- Downstream Effects : Reduced foam cell formation and altered macrophage polarization contribute to atherosclerosis prevention .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.ClH/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;/h6-7,10-11H,8-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMPOGBKXGSVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sinapine Chloride | |
CAS RN |
6484-80-6 | |
| Record name | Sinapine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SINAPINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J4UUF1HCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Sinapine Chloride interact with the gastrointestinal system?
A2: Research indicates that Sinapine Chloride can influence the contractility of smooth muscle in the gastrointestinal tract. One study found that Sinapine Chloride increased the tension of isolated ileum smooth muscle strips from rabbits in a dose-dependent manner. [] This effect was partially inhibited by atropine, a muscarinic receptor blocker, suggesting the involvement of muscarinic receptors in mediating the contractile response. This finding highlights the potential of Sinapine Chloride to modulate gastrointestinal motility, although further research is needed to explore its therapeutic implications in this context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




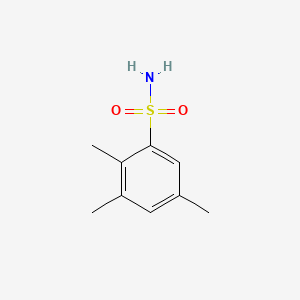
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/no-structure.png)
![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)
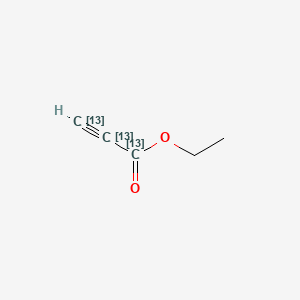
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)

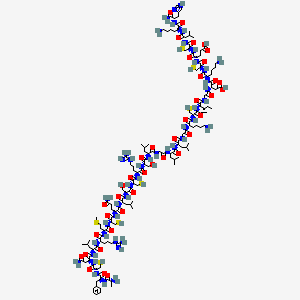
![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)
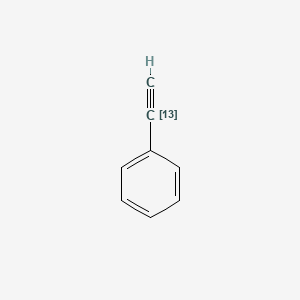
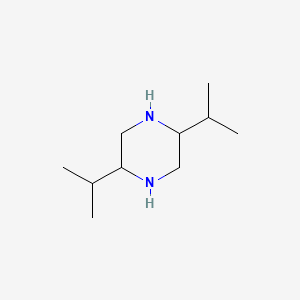
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)
